molecular formula C16H12N4 B3871685 6-methyl-2-[3-(1H-pyrazol-5-yl)phenyl]pyridine-3-carbonitrile

6-methyl-2-[3-(1H-pyrazol-5-yl)phenyl]pyridine-3-carbonitrile

Cat. No.: B3871685
M. Wt: 260.29 g/mol
InChI Key: BUVXYFKIDKYIFF-UHFFFAOYSA-N
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Description

6-methyl-2-[3-(1H-pyrazol-5-yl)phenyl]pyridine-3-carbonitrile is a heterocyclic compound that features a pyridine ring substituted with a pyrazole moiety and a nitrile group

Properties

IUPAC Name

6-methyl-2-[3-(1H-pyrazol-5-yl)phenyl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4/c1-11-5-6-14(10-17)16(19-11)13-4-2-3-12(9-13)15-7-8-18-20-15/h2-9H,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUVXYFKIDKYIFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)C#N)C2=CC=CC(=C2)C3=CC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-2-[3-(1H-pyrazol-5-yl)phenyl]pyridine-3-carbonitrile typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate diketone or β-keto ester under acidic or basic conditions.

    Coupling with pyridine: The pyrazole derivative is then coupled with a halogenated pyridine derivative through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

    Introduction of the nitrile group: The nitrile group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent like sodium cyanide or potassium cyanide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-methyl-2-[3-(1H-pyrazol-5-yl)phenyl]pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to modify the nitrile group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyrazole or pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated derivatives and strong bases or acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or aldehydes.

Scientific Research Applications

6-methyl-2-[3-(1H-pyrazol-5-yl)phenyl]pyridine-3-carbonitrile has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic systems.

    Material Science: It is investigated for its potential use in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 6-methyl-2-[3-(1H-pyrazol-5-yl)phenyl]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-3-methyl-1-phenylpyrazole: Shares the pyrazole core but differs in the substitution pattern.

    4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols): Contains a similar pyrazole structure but with different functional groups.

Uniqueness

6-methyl-2-[3-(1H-pyrazol-5-yl)phenyl]pyridine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrazole and pyridine ring with a nitrile group makes it a versatile compound for various applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-methyl-2-[3-(1H-pyrazol-5-yl)phenyl]pyridine-3-carbonitrile
Reactant of Route 2
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6-methyl-2-[3-(1H-pyrazol-5-yl)phenyl]pyridine-3-carbonitrile

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